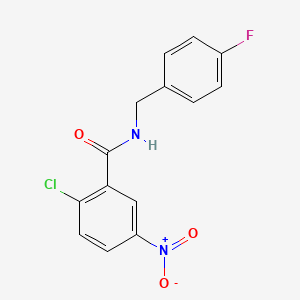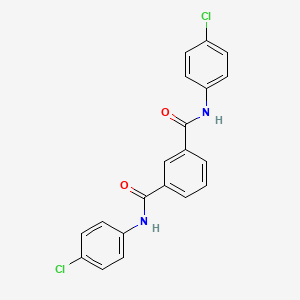![molecular formula C9H9ClN2O2S B5882356 S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate, also known as CCT or BAY 12-9566, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate binds to the ATP-binding site of Hsp90, leading to the destabilization and degradation of its client proteins. This results in the inhibition of multiple signaling pathways that are critical for cancer cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces the activation of NF-kappaB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate has several advantages for lab experiments, including its high potency and selectivity for Hsp90, as well as its ability to penetrate cell membranes. However, it also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate. One area of interest is the development of more potent and selective analogs of this compound that can overcome its limitations. Another area is the investigation of the role of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research due to its potential therapeutic applications in cancer treatment and anti-inflammatory effects. Its mechanism of action involves the inhibition of Hsp90, leading to the destabilization and degradation of oncogenic proteins. While this compound has advantages for lab experiments, it also has limitations that need to be addressed. Future research directions include the development of more potent and selective analogs, investigation of its role in other diseases, and combination with other therapies.
Synthesemethoden
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with ethyl chloroformate, followed by the addition of potassium thiocyanate and hydrochloric acid. The resulting product is purified through recrystallization to obtain this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells, through its interaction with the protein Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the stabilization and function of many oncogenic proteins, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
S-[2-(3-chloroanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c10-6-2-1-3-7(4-6)12-8(13)5-15-9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUXDOWGVBEMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)

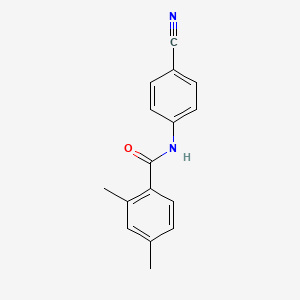


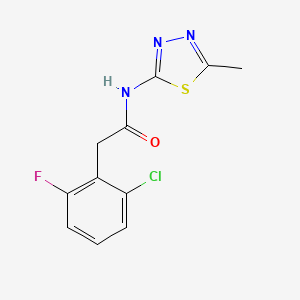
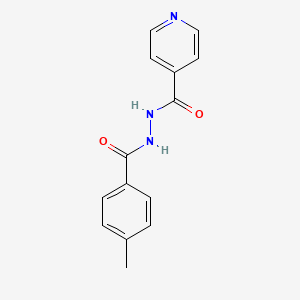

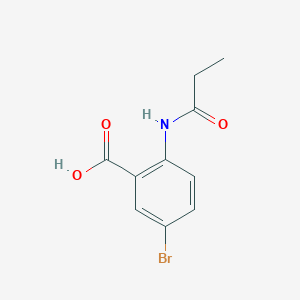
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
